Superior V2 Receptor Selectivity and Potency vs. Conivaptan
In a direct comparative study of vasopressin receptor binding kinetics, tolvaptan demonstrates a 2.5-fold greater potency for the V2 receptor compared to conivaptan [1]. This is quantified by the V1a:V2 receptor selectivity ratio (KiV1a:KiV2). Tolvaptan exhibits a ratio of 29:1, indicating high V2 selectivity, whereas conivaptan's ratio is 10:1, reflecting significant V1a receptor engagement [2]. The absolute Ki value for V2 receptor inhibition is 0.43 nM for tolvaptan and 3.04 nM for conivaptan [2]. This differential V2 selectivity is critical as V1a receptor activation can lead to off-target effects like vasoconstriction and platelet aggregation, which are not desired in the primary indications of hyponatremia and ADPKD.
| Evidence Dimension | Vasopressin V2 Receptor Potency & Selectivity |
|---|---|
| Target Compound Data | Ki (V2) = 0.43 nM; V1a:V2 Selectivity Ratio = 29:1 |
| Comparator Or Baseline | Conivaptan: Ki (V2) = 3.04 nM; V1a:V2 Selectivity Ratio = 10:1 |
| Quantified Difference | Tolvaptan is 2.5 times more potent at V2 (based on Ki values) and 2.9 times more selective (based on selectivity ratio). |
| Conditions | In vitro radioligand binding assay using human recombinant V1a and V2 receptors. |
Why This Matters
This directly impacts experimental design; researchers requiring selective V2 antagonism without confounding V1a-mediated effects (e.g., vasoconstriction) must prioritize tolvaptan over conivaptan.
- [1] Verbalis JG, Adler S, Schrier RW, et al. Pharmacological blockade of V2 vasopressin receptors with tolvaptan or conivaptan in hyponatremic patients with SIADH. J Clin Endocrinol Metab. 2013;98(10):3987-3995. View Source
- [2] Tahara A, Tsukada J, Tomura Y, et al. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells. J Pharmacol Exp Ther. 2000;292(1):359-365. View Source
